dBRD9

描述

属性

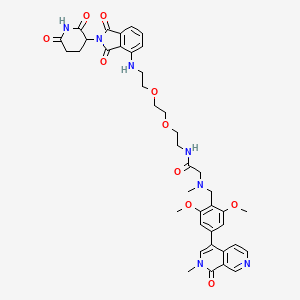

IUPAC Name |

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOCFZJGGGEWDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H45N7O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of dBRD9 in Chromatin Remodeling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, an essential regulator of gene expression. Its bromodomain acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones to recruit the ncBAF complex to specific genomic loci. This recruitment modulates chromatin structure, influencing DNA accessibility and the transcription of target genes. Due to its role in the proliferation of various cancer cells, including acute myeloid leukemia and prostate cancer, BRD9 has emerged as a significant therapeutic target.

This guide focuses on dBRD9, a heterobifunctional chemical degrader, or proteolysis-targeting chimera (PROTAC), designed to specifically induce the degradation of the BRD9 protein. By linking a BRD9-binding molecule to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound orchestrates the ubiquitination and subsequent proteasomal degradation of BRD9. This tool provides a potent and specific mechanism for studying the functional consequences of BRD9 loss, revealing its roles in key biological processes such as inflammatory responses, androgen receptor signaling, and ribosome biogenesis.

Core Function of BRD9 in Chromatin Remodeling

BRD9 is a defining component of the ncBAF (also known as GBAF) complex, one of three major mammalian SWI/SNF chromatin remodeling complexes.[1][2] The primary function of BRD9 within this complex is to target it to specific locations on the genome.

-

Acetyl-Lysine Recognition : The bromodomain of BRD9 specifically binds to acetylated lysine (KAc) residues on histone tails.[3][4] This interaction serves as an anchor, tethering the entire ncBAF complex to nucleosomes bearing this epigenetic mark.

-

ncBAF Complex Recruitment : Once bound to acetylated histones, BRD9 facilitates the recruitment of the ncBAF complex's ATPase subunits (either SMARCA4/BRG1 or SMARCA2/BRM), which then utilize the energy from ATP hydrolysis to remodel chromatin.[5]

-

Transcriptional Regulation : By altering nucleosome positioning and accessibility, the BRD9-containing ncBAF complex regulates the expression of target genes. It can facilitate the binding of transcription factors to enhancer and promoter regions, thereby activating gene expression programs critical for cell identity, proliferation, and differentiation.

This compound: A PROTAC for Targeted BRD9 Degradation

This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the BRD9 protein. It is a heterobifunctional molecule composed of three parts: a ligand that binds to the BRD9 bromodomain, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker connecting the two.

The mechanism of action is as follows:

-

Ternary Complex Formation : this compound simultaneously binds to the BRD9 protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules to lysine residues on the surface of BRD9.

-

Proteasomal Degradation : The poly-ubiquitinated BRD9 protein is recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

This degradation approach is often more potent and sustained than simple inhibition, as it removes the entire protein scaffold, preventing both its reader and non-reader functions.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize key data points from published studies.

Table 1: Cellular Potency and Selectivity of this compound

| Cell Line | Assay Type | Metric | Value | Reference |

| MOLM-13 (AML) | Proteomics | BRD9 Degradation (100 nM, 2h) | 5.5-fold decrease | |

| MOLM-13 (AML) | Proteomics | Other Proteins | 99% differed < 0.3-fold | |

| Multiple Myeloma Panel | Cell Viability | IC₅₀ (5 days) | 10 - 100 nM | |

| LNCaP (Prostate Cancer) | Cell Viability | IC₅₀ (I-BRD9, 5 days) | ~3 µM | |

| LNCaP (Prostate Cancer) | Cell Proliferation | Effect of this compound (0.5 µM) | Significant reduction | |

| MV4-11 (AML) | Immunofluorescence | DC₅₀ (6h) | 0.5 nM | |

| MCF-7 (Breast Cancer) | Immunofluorescence | DC₅₀ (6h) | 2 nM |

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.

Table 2: Transcriptional Effects of BRD9 Degradation/Inhibition

| Cell Line / Condition | Method | Treatment | Key Findings | Reference |

| LNCaP (Prostate Cancer) | RNA-seq | shBRD9 (3 days) | 2,461 differentially expressed genes (>1.3-fold) | |

| LNCaP (Prostate Cancer) | RNA-seq | I-BRD9 (3 µM, 3 days) | 4,461 differentially expressed genes (>1.3-fold) | |

| Human Fibroblasts | RNA-seq | This compound | 928 downregulated genes | |

| Multiple Myeloma | RNA-seq | This compound-A / shBRD9 | Significant downregulation of ribosome biogenesis pathway | |

| Macrophages (BMDM) | RNA-seq | This compound + Lipid A | Downregulation of interferon-stimulated genes (ISGs) |

Key Signaling Pathways and Processes Modulated by this compound

Interferon Response in Macrophages

In macrophages, BRD9 is required for the full transcriptional activation of a subset of inflammatory genes, specifically interferon-stimulated genes (ISGs), following stimulation by endotoxins like Lipid A.

-

Mechanism : BRD9 and the BET protein BRD4 are co-recruited to the promoters of ISGs upon stimulation. This recruitment is necessary for the binding of the ISGF3 transcription factor complex (STAT1, STAT2, IRF9).

-

Effect of this compound : Treatment with this compound prevents the robust induction of ISGs by reducing the binding of the ISGF3 complex to target promoters. This suggests this compound can dampen specific inflammatory responses, making BRD9 a potential therapeutic target for autoinflammatory conditions.

Androgen Receptor Signaling in Prostate Cancer

BRD9 and the GBAF complex are critical co-activators of the androgen receptor (AR), a key driver of prostate cancer.

-

Mechanism : BRD9 physically interacts with both the AR and BET proteins (BRD2/BRD4). This interaction is essential for recruiting the GBAF chromatin remodeling machinery to AR target genes. The GBAF complex then acts to increase chromatin accessibility, facilitating AR binding to DNA and driving the expression of genes involved in cell proliferation.

-

Effect of this compound : Treatment with this compound, or inhibition of BRD9, reduces the expression of AR target genes (e.g., KLK3, TMPRSS2) and decreases the viability of AR-positive prostate cancer cells, including those resistant to conventional anti-androgen therapies.

References

- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Core Mechanism of dBRD9 in Cancer Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BRD9 in oncology.

Executive Summary

Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][2] In several cancers, including synovial sarcoma and multiple myeloma, BRD9 has been identified as a key dependency for tumor cell survival and proliferation.[3][4] The development of proteolysis-targeting chimeras (PROTACs) that specifically target BRD9 for degradation, such as this compound, represents a promising therapeutic strategy.[5][6] This guide will elucidate the molecular mechanisms through which this compound exerts its anti-cancer effects, detail the experimental methodologies used to characterize its activity, and present key quantitative data supporting its preclinical efficacy.

The Role of BRD9 in Cancer

BRD9 functions as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones, thereby recruiting the SWI/SNF complex to specific genomic loci to modulate chromatin structure and gene transcription.[2][7] In certain cancer contexts, this activity is co-opted to drive oncogenic gene expression programs.

-

Synovial Sarcoma: In synovial sarcoma, a cancer characterized by the SS18-SSX fusion oncoprotein, BRD9 is a critical component of the SS18-SSX-containing BAF complexes.[3] The integration of BRD9 into these complexes is essential for cell growth, and BRD9 and SS18-SSX co-localize extensively on the genome.[3][8] Degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs and inhibits tumor progression.[8][9]

-

Multiple Myeloma: In multiple myeloma, high BRD9 expression is associated with a poor prognosis.[4] Depletion of BRD9, either genetically or pharmacologically with this compound-A, downregulates ribosome biogenesis genes and the master regulator MYC, leading to the inhibition of cancer cell growth.[4][10]

-

Other Cancers: BRD9 has also been implicated as an oncogene in various other cancers, including malignant rhabdoid tumors, acute myeloid leukemia (AML), and prostate cancer.[1][11][12] In SMARCB1-deficient malignant rhabdoid tumors, cancer cells exhibit a specific vulnerability to BRD9 loss.[13] In AML, BRD9 sustains the STAT5 pathway, promoting leukemic cell survival.[14]

This compound: A PROTAC-Mediated Degrader of BRD9

This compound is a heterobifunctional molecule, or PROTAC, designed to induce the targeted degradation of the BRD9 protein.[5][6] It consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN).[5][15] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[16] This degradation approach is often more effective than simple inhibition, as it removes the entire protein scaffold, mitigating non-bromodomain-related functions.[8]

Mechanism of Action of this compound

The mechanism of action of this compound involves the formation of a ternary complex between BRD9, this compound, and the E3 ligase. This induced proximity leads to the polyubiquitination of BRD9 and its subsequent degradation by the 26S proteasome.

Downstream Cellular Effects of this compound Treatment

The degradation of BRD9 by this compound in cancer cells triggers a cascade of downstream events, ultimately leading to cell death and inhibition of tumor growth.

Signaling Pathways Affected by this compound

In synovial sarcoma, this compound-mediated degradation of BRD9 disrupts the oncogenic activity of the SS18-SSX fusion protein, leading to the downregulation of target genes like FGF8 and IGF2. In multiple myeloma, this compound treatment downregulates the expression of MYC and genes involved in ribosome biogenesis.[4] In AML, BRD9 depletion affects the STAT5 signaling pathway.[14]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from preclinical studies of this compound and related degraders in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound-A in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

|---|---|---|---|---|---|

| OPM2 | Multiple Myeloma | Cell Growth | IC50 | 10-100 nmol/L | [4] |

| H929 | Multiple Myeloma | Cell Growth | IC50 | 10-100 nmol/L | [4] |

| MOLM-13 | Acute Myeloid Leukemia | Proliferation | IC50 | Dose-dependent effect | [16] |

| EOL-1 | Acute Myeloid Leukemia | Proliferation | IC50 | Dose-dependent effect | [16] |

| HSSYII | Synovial Sarcoma | BRD9 Degradation | Time Course | Near complete at 100 nM after 24h | [8] |

| A673 | Ewing Sarcoma | BRD9 Degradation | Time Course | Near complete at 100 nM after 24h | [8] |

| RH30 | Rhabdomyosarcoma | BRD9 Degradation | Time Course | Near complete at 100 nM after 24h |[8] |

Table 2: In Vivo Efficacy of this compound-A

| Cancer Model | Treatment | Outcome | Reference |

|---|---|---|---|

| Subcutaneous Synovial Sarcoma Xenograft | 50 mg/kg this compound-A once daily for 24 days | Inhibition of tumor progression | [8] |

| OPM2 Multiple Myeloma Xenograft | 50 mg/kg this compound-A once a day | Significant inhibition of tumor growth and improved overall survival |[4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Western Blotting for BRD9 Degradation

This protocol is used to quantify the levels of BRD9 protein following treatment with this compound.[17][18]

Methodology:

-

Cell Culture and Treatment: Plate cancer cells of interest and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for BRD9 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic binding sites of BRD9 and assess how this compound treatment affects its chromatin occupancy.[4][19]

Methodology:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse cells and shear chromatin to a fragment size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD9 overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify BRD9 binding sites.

Conclusion and Future Directions

The targeted degradation of BRD9 using PROTACs like this compound has emerged as a compelling therapeutic strategy for a variety of cancers that are dependent on its function. The mechanism of action, involving the disruption of oncogenic SWI/SNF complexes and the subsequent downregulation of key cancer-driving genes, is well-supported by preclinical data. Further research is warranted to explore the full spectrum of cancers susceptible to BRD9 degradation, to investigate potential mechanisms of resistance, and to advance the clinical development of BRD9 degraders. The detailed protocols and quantitative data presented in this guide provide a solid foundation for these future endeavors. Two BRD9 degraders, CFT8634 and FHD-609, have entered Phase 1 clinical trials for oncology.[20]

References

- 1. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Development of BRD9 Chemical Probes [mdpi.com]

- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]

- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbio.princeton.edu [molbio.princeton.edu]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. encodeproject.org [encodeproject.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of dBRD9 as a PROTAC

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of dBRD9, a pioneering PROTAC designed to selectively target the bromodomain-containing protein 9 (BRD9) for degradation.

Introduction: Targeting BRD9 with PROTAC Technology

1.1 The PROTAC Concept

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3]

A PROTAC molecule consists of three key components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand.

-

A flexible linker that connects the two ligands.

This tripartite structure allows the PROTAC to simultaneously bind to both the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome, after which the PROTAC is released to act again catalytically.[1]

1.2 BRD9: A Therapeutic Target in Oncology

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF, also known as SWI/SNF) chromatin-remodeling complex. As an epigenetic reader, BRD9 recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in regulating gene transcription. Aberrant BRD9 activity has been implicated in the progression of various cancers, including synovial sarcoma, acute myeloid leukemia (AML), and prostate cancer, making it an attractive therapeutic target. While small-molecule inhibitors for BRD9 have been developed, they often exhibit limited cellular potency, paving the way for alternative therapeutic strategies like targeted protein degradation.

The Discovery and Design of this compound

The development of this compound was a landmark achievement, as it was one of the first chemical degraders created for a non-BET bromodomain-containing protein. The design strategy involved iteratively testing heterobifunctional ligands that could effectively bridge the BRD9 bromodomain with an E3 ubiquitin ligase complex.

The final construct of this compound consists of:

-

A BRD9-binding moiety: Derived from a potent and selective BRD9 inhibitor chemotype. Specifically, this compound is composed of the BRD9 inhibitor BI 7273.

-

An E3 Ligase Ligand: A pomalidomide-based moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

A Linker: A polyethylene (B3416737) glycol (PEG)-based linker designed to provide the optimal length and flexibility for the formation of a stable and productive ternary complex between BRD9 and CRBN.

This rational design resulted in a degrader that potently and selectively eliminates the BRD9 protein.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency, selectivity, and anti-proliferative effects.

Table 1: In Vitro Degradation and Anti-Proliferative Potency of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| MOLM-13 (AML) | Degradation | IC50 | 56.6 nM | |

| MOLM-13 (AML) | Degradation | IC50 | 104 nM | |

| MOLM-13 (AML) | Proliferation | - | Potent Effect | |

| EOL-1 (AML) | Proliferation | - | Potent Effect |

| Prostate Cancer Cells (AR-positive) | Proliferation | Effective Conc. | 0.5 µM | |

Table 2: Selectivity Profile of this compound

| Protein | Effect in MOLM-13 Cells | Concentration | Reference |

|---|---|---|---|

| BRD9 | Selective Degradation | 100 nM | |

| BRD4 | No significant degradation | Up to 5 µM | |

| BRD7 | No significant degradation | Up to 5 µM |

| Actin | No significant effect | Various | |

Table 3: Comparison with Other BRD9 PROTACs

| PROTAC Name | E3 Ligase Recruited | Target | DC50 | Reference |

|---|---|---|---|---|

| This compound | CRBN | BRD9 | ~56.6 nM | |

| VZ185 | VHL | BRD9 | 4 nM |

| DBr-1 | DCAF1 | BRD9 | 90 nM | |

Key Experimental Protocols

The evaluation of this compound involves a series of standardized biochemical and cellular assays.

4.1 Immunoblotting for Protein Degradation

This is the primary method used to confirm the degradation of the target protein.

-

Cell Culture and Treatment: Seed cells (e.g., MOLM-13) at an appropriate density and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.5 nM to 5000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH, β-actin) must also be used.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the BRD9 signal to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.

4.2 Cell Viability Assays

These assays measure the effect of BRD9 degradation on cell proliferation and survival.

-

Cell Seeding: Plate cancer cells (e.g., EOL-1, MOML-13) in 96-well plates.

-

Compound Treatment: Treat cells with a serial dilution of this compound for an extended period (e.g., 7 days).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Plot the viability data against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

4.3 Ternary Complex Formation Assay (AlphaScreen)

This assay provides direct evidence of the PROTAC-induced proximity between the target protein and the E3 ligase.

-

Reagents: Use recombinant BRD9 bromodomain protein, the CRBN-DDB1 E3 ligase complex, and this compound.

-

Assay Principle: One protein is tagged with a donor bead and the other with an acceptor bead. In the presence of this compound, the proteins are brought into proximity, allowing energy transfer from the donor to the acceptor bead, which generates a detectable signal.

-

Procedure: Incubate the proteins and this compound in an assay plate. Add the donor and acceptor beads and incubate in the dark.

-

Detection: Read the plate on an AlphaScreen-capable plate reader. The signal intensity is proportional to the amount of ternary complex formed.

Visualizing the this compound System

Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental workflows involved in this compound development.

Caption: General mechanism of action for a PROTAC like this compound.

Caption: Standard experimental workflow for evaluating this compound.

Caption: BRD9's role within the ncBAF chromatin-remodeling complex.

Conclusion and Future Directions

The discovery of this compound was a pivotal moment in the field of targeted protein degradation. It successfully demonstrated that non-BET bromodomains are tractable targets for PROTAC-mediated degradation and provided a powerful chemical tool to probe BRD9 biology. The high potency and selectivity of this compound compared to its parent inhibitor underscore the potential advantages of the degradation strategy, particularly in overcoming the limitations of occupancy-driven pharmacology.

The development of this compound has paved the way for the creation of next-generation BRD9 degraders, including those that recruit different E3 ligases like VHL (e.g., VZ185) or DCAF1 (e.g., DBr-1), to overcome potential resistance mechanisms and further refine the degradation profile. The continued exploration of BRD9 degraders holds significant promise for the development of novel therapeutics for cancers dependent on the ncBAF complex.

References

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Impact of dBRD9 on Synovial Sarcoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Bromodomain-containing protein 9 (BRD9) in synovial sarcoma and the profound impact of its targeted degradation by dBRD9. Synovial sarcoma is an aggressive soft-tissue cancer characterized by a specific chromosomal translocation that creates the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, and recent research has pinpointed BRD9 as a critical dependency for its oncogenic function.

Executive Summary

The SS18-SSX fusion protein integrates into the BAF (SWI/SNF) chromatin remodeling complex, leading to aberrant gene expression that drives synovial sarcoma tumorigenesis.[1][2][3][4][5][6][7] Through CRISPR/Cas9 screening, the bromodomain of BRD9 has been identified as a selective vulnerability in synovial sarcoma cell lines.[1][3][5][6][7] While traditional bromodomain inhibitors show modest effects, the development of a small molecule degrader, this compound-A, has demonstrated remarkable efficacy. This degrader selectively targets BRD9 for proteasomal degradation, leading to the disruption of the oncogenic SS18-SSX complex, downregulation of key oncogenic transcriptional programs, cell cycle arrest, apoptosis, and potent tumor growth inhibition in vivo.[1][2][3][6][7][8] This guide will detail the quantitative effects of this compound, the experimental methodologies used to ascertain these effects, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effect of this compound on synovial sarcoma cell lines.

Table 1: Cellular Viability Dose-Response to BRD9-Targeting Compounds

| Cell Line | Compound | IC50 (µM) | Sarcoma Subtype |

| HSSYII | BI7273 (Inhibitor) | in the µM range | Synovial Sarcoma |

| SYO1 | BI7273 (Inhibitor) | in the µM range | Synovial Sarcoma |

| HSSYII | I-BRD9 (Inhibitor) | in the µM range | Synovial Sarcoma |

| SYO1 | I-BRD9 (Inhibitor) | in the µM range | Synovial Sarcoma |

| HSSYII | This compound-A (Degrader) | Potent | Synovial Sarcoma |

| SYO1 | This compound-A (Degrader) | Potent | Synovial Sarcoma |

| A673 | This compound-A (Degrader) | Unaffected | Ewing Sarcoma |

| RH30 | This compound-A (Degrader) | Unaffected | Rhabdomyosarcoma |

Data extracted from Brien et al., 2018. The study notes that while inhibitors had modest effects with IC50 values in the micromolar range, the degrader this compound-A was highly potent specifically in synovial sarcoma cell lines.[1]

Table 2: Effects of this compound-A (100 nM) Treatment on Synovial Sarcoma Cells

| Cell Line | Effect | Time Point | Observation |

| HSSYII, SYO1 | BRD9 Protein Degradation | 6 - 72 hours | Progressive degradation of BRD9 protein. |

| HSSYII, SYO1 | Cell Cycle | 3, 6, 9 days | Progressive cell cycle arrest.[1][9] |

| HSSYII, SYO1 | Apoptosis | 3, 6, 9 days | Increase in Annexin-V positivity, indicating apoptosis.[1][9] |

This table summarizes the key cellular responses to this compound-A treatment as detailed in Brien et al., 2018.

Signaling Pathways and Mechanisms of Action

The central mechanism of this compound's efficacy lies in its ability to induce the degradation of BRD9, a key component of the aberrant BAF complex in synovial sarcoma.

In synovial sarcoma, the SS18-SSX fusion protein displaces the wild-type SS18 and SNF5 subunits from the BAF complex.[3] BRD9 is a crucial component of this oncogenic SS18-SSX-containing BAF complex.[1][2][3][5][6][7] The degradation of BRD9 by this compound-A leads to the disruption of this complex, which in turn reverses the oncogenic gene expression program driven by SS18-SSX.[1][2][3][4][6][7][8] A significant downstream effect is the downregulation of MYC target genes, which are critical for cell proliferation and survival.[10]

Caption: Mechanism of action of this compound-A in synovial sarcoma cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols.

Cell Culture and Reagents

-

Cell Lines: Synovial sarcoma cell lines (e.g., HSSYII, SYO1), Ewing sarcoma (A673), and rhabdomyosarcoma (RH30) cell lines were cultured in appropriate media supplemented with fetal bovine serum and penicillin/streptomycin.

-

Compounds: this compound-A, BI7273, and I-BRD9 were dissolved in DMSO for in vitro experiments.

CRISPR/Cas9 Screening

A custom lentiviral sgRNA library targeting functional domains of chromatin regulatory proteins was used to infect Cas9-expressing synovial and Ewing sarcoma cell lines. The relative abundance of individual sgRNAs was compared between early and late time points using high-throughput sequencing to identify functional dependencies.

Caption: Experimental workflow for CRISPR/Cas9 functional genomics screening.

Cellular Viability Assays

Cells were plated in 96-well plates and treated with a dose range of the compounds or DMSO control. After a period of incubation (e.g., 9 days), cell viability was assessed using an ATP-based luminescence assay (e.g., ATPlite 1-Step).

Cell Cycle and Apoptosis Analysis

Cells were treated with this compound-A (100 nM) or DMSO for 3, 6, and 9 days.

-

Cell Cycle: Cells were processed using a BrdU Flow kit and analyzed by flow cytometry.

-

Apoptosis: Cells were stained with an Annexin V Apoptosis Detection kit and analyzed by flow cytometry.

Western Blotting and Immunoprecipitation

-

Western Blotting: Standard western blotting techniques were used to assess the protein levels of BRD9 and other proteins of interest. Antibodies used include rabbit anti-BRD9 and mouse anti-β-actin (as a loading control).

-

Immunoprecipitation: Endogenous protein complexes were purified from cell lysates using antibodies against BRD9 or components of the BAF complex, followed by mass spectrometry to identify interacting proteins.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq was performed to map the genome-wide localization of BRD9 and SS18-SSX. Cells were treated with DMSO or this compound-A, and chromatin was cross-linked, sonicated, and immunoprecipitated with specific antibodies. The associated DNA was then sequenced and analyzed.

Conclusion and Future Directions

The targeted degradation of BRD9 represents a highly promising therapeutic strategy for synovial sarcoma. The exquisite sensitivity of synovial sarcoma cell lines to this compound-A, coupled with the lack of efficacy in other sarcoma subtypes, underscores the specific dependency of the SS18-SSX fusion oncogene on BRD9. The data strongly suggest that the complete removal of the BRD9 protein is therapeutically superior to simple bromodomain inhibition.

Future research should focus on the clinical development of BRD9 degraders, the identification of potential resistance mechanisms, and the exploration of combination therapies to further enhance efficacy. The principles outlined in this guide provide a solid foundation for these ongoing and future investigations into this novel therapeutic approach for a devastating disease.

References

- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. elifesciences.org [elifesciences.org]

- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]

- 5. news-medical.net [news-medical.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-EPMC6277197 - Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma. - OmicsDI [omicsdi.org]

- 9. repository.cshl.edu [repository.cshl.edu]

- 10. foghorntx.com [foghorntx.com]

The Biological Role of dBRD9 in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, MM remains largely incurable, underscoring the urgent need for novel therapeutic strategies. Emerging evidence has identified Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, as a promising therapeutic target in various cancers, including MM.[1][2][3] This technical guide provides an in-depth overview of the biological role of dBRD9, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BRD9, in the context of multiple myeloma. We will delve into its mechanism of action, its impact on key signaling pathways, and its potential as a therapeutic agent, supported by quantitative data and detailed experimental protocols.

The Biological Role of BRD9 in Multiple Myeleloma

BRD9 is an epigenetic "reader" that recognizes acetylated lysine (B10760008) residues on histones, thereby playing a crucial role in regulating chromatin structure and gene expression.[4][5] High expression of BRD9 has been identified as a poor prognostic factor in multiple myeloma. As a subunit of the ncBAF complex, BRD9 is involved in modulating the expression of genes critical for cancer cell survival and proliferation.

This compound-A: A Degrader Targeting BRD9

This compound-A is a heterobifunctional molecule that acts as a BRD9 degrader. It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein. This degradation approach offers a more profound and sustained downstream effect compared to traditional small molecule inhibitors that only block the protein's function.

Mechanism of Action and Impact on Signaling Pathways

The degradation of BRD9 by this compound-A in multiple myeloma cells leads to several key biological outcomes:

-

Disruption of Ribosome Biogenesis: this compound-A treatment significantly downregulates the expression of genes involved in ribosome biogenesis. This disrupts the protein synthesis machinery, which is highly active and essential for the survival of malignant plasma cells.

-

Downregulation of MYC: A critical oncogene in multiple myeloma, MYC, is a master regulator of cell proliferation and survival. Treatment with this compound-A leads to a decrease in the expression of MYC and its target genes. BRD9 is thought to cooperate with BRD4 to enhance the transcriptional function of MYC.

-

Induction of Apoptosis and Cell Cycle Arrest: By disrupting these critical cellular processes, this compound-A induces G1 cell-cycle arrest and triggers apoptosis in multiple myeloma cells.

The signaling pathway illustrating the mechanism of action of this compound-A is depicted below:

Quantitative Data on the Effects of this compound-A

The efficacy of this compound-A has been evaluated in various multiple myeloma cell lines. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound-A in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) | Assay Duration (days) | Reference |

| OPM2 | 10 - 100 | 5 | |

| H929 | 10 - 100 | 5 | |

| MM.1S | 10 - 100 | 5 | |

| RPMI-8226 | 10 - 100 | 5 | |

| U266 | >100 | 5 | |

| KMS-11 | 10 - 100 | 5 | |

| KMS-12-PE | 10 - 100 | 5 |

Table 2: Effect of this compound-A on Gene and Protein Expression

| Target | Effect | Method | Cell Line | Treatment | Reference |

| BRD9 Protein | Significant Degradation | Western Blot | OPM2, H929 | 100 nM this compound-A, 24h | |

| c-MYC Protein | Decrease | Western Blot | MV4-11, Kasumi-1 | This compound-A | |

| Ribosome Biogenesis Genes | Downregulation | RNA-seq | OPM2, H929 | 100 nM this compound-A, 24h | |

| MYC Target Genes | Downregulation | GSEA | H929 | This compound-A + Pomalidomide | |

| Cleaved Caspase-3 | Increase | Western Blot | OPM2, H929 | This compound-A | |

| Cleaved PARP | Increase | Western Blot | OPM2, H929 | This compound-A |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the effects of this compound-A in multiple myeloma.

Experimental Workflow: Investigating this compound-A Effects

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound-A.

Materials:

-

Multiple myeloma cell lines (e.g., OPM2, H929)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound-A (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound-A in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound-A concentration.

-

Add 100 µL of the this compound-A dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired duration (e.g., 5 days).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for BRD9 Degradation and Apoptosis

This protocol is used to assess the degradation of BRD9 protein and the induction of apoptotic markers.

Materials:

-

Treated and untreated multiple myeloma cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD9, anti-c-MYC, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in 5% non-fat milk for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using software like ImageJ.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the genomic regions occupied by BRD9.

Materials:

-

Multiple myeloma cells (e.g., OPM2)

-

Formaldehyde (B43269) (37%)

-

Glycine (1.25 M)

-

Cell lysis buffer and Nuclear lysis buffer

-

Sonicator

-

Anti-BRD9 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:Chloroform:Isoamyl alcohol

-

Primers for qPCR or library preparation kit for ChIP-seq

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Sonication: Lyse the cells to release nuclei, then lyse the nuclei. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-BRD9 antibody or an IgG control overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion

The degradation of BRD9 using the PROTAC this compound-A represents a promising therapeutic strategy for multiple myeloma. By targeting a key epigenetic regulator, this compound-A disrupts fundamental cellular processes such as ribosome biogenesis and MYC signaling, leading to cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and translate the therapeutic potential of BRD9 degradation in multiple myeloma. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this innovative approach.

References

- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 5. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]

dBRD9: A Chemical Probe for Targeted BRD9 Degradation and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various diseases, particularly cancer.[1][2][3] Understanding the precise functions of BRD9 is crucial for the development of effective targeted therapies. dBRD9, a potent and selective heterobifunctional degrader, has been developed as a powerful chemical probe to induce the degradation of BRD9, offering a superior alternative to traditional inhibition by enabling the study of functions beyond the bromodomain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound

This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively eliminate the BRD9 protein from cells.[4][5] It consists of a ligand that specifically binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN).[4][5] This ternary complex formation (BRD9-dBRD9-CRBN) facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[5][6] This targeted degradation approach allows for a rapid and sustained depletion of the entire BRD9 protein, providing a powerful tool to investigate its biological roles.[5]

Mechanism of Action

The mechanism of this compound-mediated protein degradation is a multi-step process that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

References

- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Selectivity of dBRD9 for the BRD9 Protein

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of dBRD9, a heterobifunctional degrader, with a specific focus on the experimental validation of its high selectivity for the BRD9 protein. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biological and experimental processes.

Introduction: Targeting BRD9 for Degradation

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2] Its involvement in the proliferation and survival of various cancer cells, including synovial sarcoma and acute myeloid leukemia, has made it an attractive therapeutic target.[1][3][4]

Unlike traditional inhibitors that only block the function of a single protein domain, Proteolysis-Targeting Chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the complete degradation of the target protein. This compound is a first-in-class PROTAC designed to selectively hijack the cell's ubiquitin-proteasome system to eliminate the BRD9 protein. This guide delves into the molecular mechanisms and rigorous experimental evaluations that establish the remarkable selectivity of this compound for its intended target.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to the BRD9 bromodomain, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. This design allows this compound to act as a molecular bridge, forming a ternary complex between BRD9 and CRBN. This proximity triggers the transfer of ubiquitin molecules to BRD9, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows sub-stoichiometric amounts of this compound to induce the degradation of many BRD9 protein molecules.

Quantitative Data Presentation: Establishing Selectivity

The selectivity of this compound is paramount for its therapeutic potential, as off-target degradation could lead to unintended toxicity. Extensive biochemical and cellular studies have been conducted to quantify its selectivity for BRD9 over other bromodomain-containing proteins, particularly its closest structural homolog, BRD7, and the well-studied BET family (BRD2, BRD3, BRD4).

Table 1: Biochemical Binding Affinity

This table summarizes the binding affinity of the "warhead" portion of this compound and related inhibitors to isolated bromodomain proteins. High affinity for BRD9 and significantly lower affinity for other bromodomains is the first indicator of selectivity.

| Compound | Target | Assay Type | Affinity Value | Selectivity vs. BRD4 | Reference |

| I-BRD9 (Inhibitor) | BRD9 | pKd | 8.7 (20 nM) | >500-fold | |

| BRD7 | pKd | 6.4 (400 nM) | - | ||

| BRD4 | - | >10 µM | - | ||

| BI-7273 (Warhead) | BRD9 | ITC (KD) | 15.4 nM | ~90-fold | |

| BRD4-BD1 | DiscoveRx | 1400 nM | - | ||

| This compound Warhead Analog | BRD9 | AlphaScreen (IC50) | 7.9 nM | - |

Table 2: Cellular Degradation Potency and Selectivity

This table presents data from cellular assays, showing the concentration of this compound required to degrade 50% of the target protein (DC50) and the maximum degradation achieved (Dmax). The high potency against BRD9, coupled with a lack of effect on other proteins, confirms its cellular selectivity.

| Compound | Cell Line | Target Protein | DC50 | Dmax | Off-Target Effect | Reference |

| This compound | MOLM-13 | BRD9 | ~104 nM (IC50) | Not specified | No degradation of BRD4 or BRD7 up to 5 µM | |

| This compound-A | OPM2, H929 | BRD9 | Significant at 24h | Not specified | No effect on BRD2, BRD4, BRD7 | |

| This compound | EOL-1, MOLM-13 | BRD9 | Potent | Not specified | Anti-proliferative effect observed | |

| DBr-1 | HEK293 | BRD9 | 90 nM | >90% | Selective over BRD7 | |

| VZ185 | HEK293 | BRD9 | <90 nM | >90% | Degrades both BRD9 and BRD7 | |

| AMPTX-1 | MV4-11 | BRD9 | 0.5 nM | 93% | Highly selective (see Table 3) |

Table 3: Global Proteomics Analysis

Unbiased, quantitative mass spectrometry provides the most stringent test of selectivity by measuring the abundance of thousands of proteins simultaneously following this compound treatment.

| Compound | Cell Line | Treatment | Key Finding | Reference |

| This compound | MOLM-13 | 100 nM for 2 hours | Of 7,326 proteins quantified, BRD9 was the only protein showing a statistically significant decrease (5.5-fold median reduction). 99% of other proteins differed by less than 0.3-fold. | |

| AMPTX-1 | MV4-11 | 100 nM for 6 hours | Of 8,350 proteins quantified, BRD9 was the only protein significantly degraded. |

Experimental Protocols & Workflows

The quantitative data presented above is derived from a suite of specialized biochemical and cellular assays. Below are the detailed methodologies for these key experiments.

Protocol 1: Western Blotting for Protein Degradation

This is the most common method to directly visualize and semi-quantify the degradation of a target protein in cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MOLM-13, OPM2) and allow them to adhere or stabilize in suspension. Treat cells with a dose-range of this compound (e.g., 0.5 nM to 5000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 24 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate with a primary antibody specific for BRD9. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.

-

Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, Actin) to confirm equal protein loading. Quantify band intensities using software like ImageJ to determine the percentage of remaining BRD9 protein relative to the vehicle control.

Protocol 2: Quantitative Mass Spectrometry for Global Proteome Selectivity

This unbiased approach provides a global view of protein abundance changes, offering the highest confidence in assessing degrader selectivity.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MOLM-13) and treat them in biological replicate groups (e.g., n=5) with this compound (e.g., 100 nM) or vehicle (DMSO) for a defined period (e.g., 2 hours).

-

Lysis and Digestion: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.

-

Isobaric Labeling: Label the resulting peptide mixtures from each sample with tandem mass tags (TMT) or other isobaric labels. These tags allow for the multiplexed analysis of multiple samples in a single MS run.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The first stage of MS separates peptides by mass-to-charge ratio, and the second stage (MS/MS) fragments the peptides to determine their sequence and quantify the reporter ions from the isobaric tags.

-

Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify peptides and proteins, and quantify the relative abundance of each protein across the different treatment conditions. Perform statistical analysis (e.g., calculating q-values) to identify proteins with a significant change in abundance.

-

Visualization: Plot the results as a volcano plot, showing the fold-change in protein abundance versus the statistical significance for all quantified proteins.

Biological Context and Validation Logic

Understanding the biological role of BRD9 provides the rationale for its targeted degradation. BRD9 is a specific subunit of the ncBAF (SWI/SNF) complex, which uses the energy of ATP hydrolysis to remodel chromatin, thereby controlling which genes are accessible for transcription. Disrupting this complex by degrading BRD9 can lead to the downregulation of key oncogenic drivers like MYC and genes involved in ribosome biogenesis, ultimately inhibiting cancer cell growth.

The validation of this compound's selectivity follows a logical progression from in vitro biochemical assays to complex cellular and global proteomic analyses. This tiered approach ensures that both binding affinity and functional degradation are highly specific to the intended target.

Conclusion

The extensive body of evidence from biochemical, cellular, and global proteomic studies unequivocally demonstrates that this compound is a potent and highly selective degrader of the BRD9 protein. Quantitative proteomics reveals that at effective concentrations, this compound's activity is remarkably focused, with BRD9 being the only protein significantly downregulated out of thousands measured. This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for any therapeutic agent. The detailed protocols and validation workflows outlined herein provide a robust framework for the continued development and assessment of targeted protein degraders, highlighting this compound as a benchmark tool for studying BRD9 biology and as a promising candidate for further therapeutic development.

References

Preclinical Efficacy and Mechanism of Action of dBRD9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies and in vivo efficacy of dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, typically Cereblon (CRBN)[1]. This induced proximity leads to the polyubiquitination of BRD9, marking it for degradation by the proteasome[2]. This targeted degradation approach offers a powerful and often more sustained method of protein inhibition compared to traditional small molecule inhibitors.

Signaling Pathway of this compound-Mediated BRD9 Degradation

Caption: Mechanism of this compound-induced BRD9 protein degradation.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines in a dose-dependent manner.

| Cell Line | Cancer Type | Key Findings | Reference |

| MOLM-13 | Acute Myeloid Leukemia | Potent and selective degradation of BRD9 with an IC50 of 104 nM.[1] No significant effect on BRD4 and BRD7 protein expression.[2] | [1][2] |

| EOL-1 | Acute Myeloid Leukemia | Potent anti-proliferative effect in a dose-dependent manner over 7 days.[2] | [2] |

| OPM2, H929 | Multiple Myeloma | Induced G1 cell-cycle arrest and apoptosis after 96 hours of culture.[3] | [3] |

| LNCaP, VCaP, 22Rv1, C4-2 | Prostate Cancer | Dose-dependent reduction in cell viability with IC50 values around 3 µM for the BRD9 inhibitor I-BRD9.[4] this compound also showed a reduction in viable cell counts.[4] | [4] |

In Vivo Efficacy in Preclinical Models

This compound has shown significant in vivo efficacy in inhibiting tumor growth in various xenograft models.

Multiple Myeloma Xenograft Model

In a study utilizing a multiple myeloma xenograft model, this compound treatment resulted in significant tumor growth inhibition and improved overall survival.[3]

| Parameter | Value |

| Animal Model | NCr nude mice |

| Cell Line | OPM2 |

| Treatment | This compound-A at 50 mg/kg or vehicle |

| Administration | Intraperitoneally, once a day for 3 weeks |

| Outcome | Significant inhibition of tumor growth and improved overall survival compared to the vehicle-treated control group.[3] |

Prostate Cancer Xenograft Model

In a prostate cancer xenograft model using LNCaP cells with doxycycline-inducible shRNA for BRD9, a reduction in BRD9 levels led to significantly smaller tumors.[4]

| Parameter | Value |

| Animal Model | NCr nude mice |

| Cell Line | LNCaP tet-on shBRD9 |

| Treatment | Doxycycline (1.2 mg/mL in drinking water) to induce shBRD9 |

| Administration | Orally, immediately after cell injection or after tumors reached 200 mm³ |

| Outcome | Doxycycline treatment immediately after injection resulted in significantly smaller tumors, in many cases preventing tumor development.[4] When initiated on established tumors, it slowed tumor growth.[4] |

Experimental Protocols

In Vivo Xenograft Study (Multiple Myeloma)

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a multiple myeloma xenograft model.[3]

Caption: Workflow for the in vivo multiple myeloma xenograft study.

Methodology:

-

Cell Culture: OPM2 multiple myeloma cells are cultured under standard conditions.

-

Animal Model: Female NCr nude mice are used for the study.

-

Tumor Inoculation: A suspension of OPM2 cells is injected subcutaneously into the flanks of the mice.

-

Tumor Engraftment Confirmation: Tumor engraftment is confirmed by bioluminescence imaging (BLI) and physical measurement of tumor size using calipers. Tumor volume is calculated using the formula: (length × width²) × 0.5.[3]

-

Randomization and Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. This compound-A is administered intraperitoneally at a dose of 50 mg/kg once daily for 21 days.[3]

-

Efficacy Assessment: Tumor growth is monitored regularly through BLI and caliper measurements. Overall survival of the mice is also recorded.

-

Ethical Considerations: All animal studies are performed under a protocol approved by the Institutional Animal Care and Use Committee.[3]

Cell Viability and Apoptosis Assays

Cell Viability:

-

Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 7 days), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2]

Apoptosis Assay:

-

Cells are treated with this compound or a vehicle control for a defined period (e.g., 96 hours).

-

Apoptosis is quantified by staining with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) followed by flow cytometry analysis.[3]

Pharmacokinetics and Pharmacodynamics

While detailed pharmacokinetic and pharmacodynamic data for this compound is not extensively available in the public domain, the in vivo efficacy studies suggest that the compound has sufficient exposure and target engagement to exert a therapeutic effect at the tested doses. For PROTACs like this compound, pharmacodynamic readouts often involve measuring the levels of the target protein (BRD9) in tumors or surrogate tissues over time to confirm degradation.

Downstream Effects of BRD9 Degradation

The degradation of BRD9 has been shown to have significant downstream effects on gene expression and cellular processes, contributing to its anti-cancer activity.

-

Ribosome Biogenesis: In multiple myeloma, depletion of BRD9 downregulates genes involved in ribosome biogenesis.[3]

-

MYC Expression: BRD9 degradation leads to a decrease in the expression of the master regulator MYC.[3]

-

Inflammatory Response: BRD9 plays a role in regulating macrophage inflammatory responses, and its degradation can attenuate lipopolysaccharide (LPS)-induced transcriptional changes.[5]

-

Androgen Receptor Signaling: In prostate cancer, BRD9 is a critical regulator of androgen receptor signaling, and its inhibition reduces the expression of androgen receptor target genes.[4]

Logical Relationship of BRD9 Degradation and Cellular Effects

Caption: Downstream cellular consequences of this compound-mediated BRD9 degradation.

Conclusion

The preclinical data for this compound demonstrate its potential as a therapeutic agent in various cancers, particularly multiple myeloma and prostate cancer. Its mechanism of action, involving the targeted degradation of BRD9, leads to significant anti-proliferative and pro-apoptotic effects both in vitro and in vivo. The detailed experimental protocols and elucidated downstream effects provide a solid foundation for further clinical investigation of this compound and other BRD9-targeting therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

dBRD9 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dBRD9, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), in cell culture experiments. These guidelines are intended to assist researchers in studying the biological effects of BRD9 degradation and exploring its therapeutic potential.

Introduction to this compound

This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the selective degradation of BRD9 protein.[1] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[1] By hijacking the cell's ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD9, leading to the modulation of various cellular processes, including cell proliferation, cell cycle progression, and apoptosis.[1][2]

Mechanism of Action

This compound operates by forming a ternary complex with BRD9 and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity, induced by the this compound molecule, allows the E3 ligase to tag BRD9 with ubiquitin molecules. This polyubiquitination marks BRD9 for recognition and degradation by the 26S proteasome.

Quantitative Data Summary

The following tables summarize the cellular activity of this compound and similar BRD9 degraders across various cell lines. These values can serve as a starting point for experimental design.

Table 1: Half-maximal Degradation Concentration (DC50) of BRD9 Degraders

| Compound | Cell Line | DC50 (nM) | Assay Time (h) |

| This compound-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |

| AMPTX-1 | MV4-11 | 0.5 | 6 |

| AMPTX-1 | MCF-7 | 2 | 6 |

| VZ185 | - | 4.5 | - |

| DBr-1 | - | 90 | - |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound

| Compound | Cell Line | IC50 (nM) | Assay Time (days) |

| This compound-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |

| This compound | EOL-1 | 4.872 | 7 |

| This compound | A204 | 89.8 | 7 |

| This compound | OPM2, H929 | 10-100 | 5 |

Note: DC50 and IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.

Experimental Protocols

This section provides detailed protocols for key cellular assays to evaluate the effects of this compound.

Protocol 1: Western Blotting for BRD9 Degradation

This protocol is used to confirm the dose- and time-dependent degradation of BRD9 protein following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound (and DMSO as vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates at a density that allows for optimal growth during the treatment period. Allow adherent cells to attach overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the BRD9 band intensity to the corresponding loading control (GAPDH or β-actin).

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

This compound (and DMSO as vehicle control)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow adherent cells to attach overnight.

-

Treatment: Add 100 µL of medium containing various concentrations of this compound (or DMSO) to the wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

-

Cell line of interest

-

This compound (and DMSO as vehicle control)

-

Complete cell culture medium

-

PBS

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound or DMSO as described in the Western Blotting protocol.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)